molecular formula C19H18N2OS2 B2983873 N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 721404-25-7

N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2983873
CAS No.: 721404-25-7
M. Wt: 354.49
InChI Key: MYMYJYYXOOVXFI-UHFFFAOYSA-N
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Description

N-(4-Phenylthiazol-2-yl)-3-(p-tolylthio)propanamide is a thiazole-based compound characterized by a phenyl-substituted thiazole core linked to a propanamide chain modified with a p-tolylthio group. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, conferring diverse biological activities. The p-tolylthio substituent (a methyl-substituted phenylthio group) enhances lipophilicity and may influence metabolic stability and target binding. This compound’s structural features align with derivatives explored for pharmacological applications, including anticancer, antimicrobial, and pesticidal activities .

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-14-7-9-16(10-8-14)23-12-11-18(22)21-19-20-17(13-24-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMYJYYXOOVXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Attachment of Propanamide Chain: The propanamide chain can be attached via an amide coupling reaction using reagents such as carbodiimides.

    Introduction of p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl and p-tolylthio groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the phenyl group could play crucial roles in binding to these targets, while the propanamide chain may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazole-propanamide derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)
  • Substituents : Fluorophenyl (electron-withdrawing group) at the thiazole 5-position; furan-2-yl (oxygen-containing heterocycle) on the propanamide.
  • Activity : Potent inhibition of KPNB1 (a nuclear transport protein) and anticancer activity in cell-based assays.
  • Key Difference : The furan group may enhance solubility compared to the p-tolylthio group, but reduced lipophilicity could limit membrane permeability .
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6)
  • Substituents : Pyridin-3-yl (nitrogen-containing aromatic ring) on thiazole; trifluoropropylthio (electron-deficient alkylthio group) on propanamide.
  • Activity : Pesticidal activity (Dow AgroSciences reference compound).
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c)
  • Substituents: Pyrazole moiety linked to the acetamide; dimethylaminophenyl (electron-donating group).
  • Activity : Analgesic activity in mice (tail immersion method).
  • Key Difference : The pyrazole-acetamide hybrid structure may enhance CNS penetration, whereas the p-tolylthio group in the target compound could favor peripheral activity .
3-(4-Benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)propanamide
  • Substituents : Benzylpiperazine (basic, nitrogen-rich group) on the propanamide.
  • Activity: Not explicitly reported, but benzylpiperazine is associated with CNS modulation (e.g., antipsychotic or antidepressant effects).
  • Key Difference : The basic piperazine group improves water solubility but may reduce blood-brain barrier penetration compared to the hydrophobic p-tolylthio .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
  • Substituents : Benzothiazole and triazolothiazole fused rings; chlorophenyl group.
  • Key Difference : Increased molecular complexity may enhance target specificity but reduce synthetic accessibility compared to the simpler thiazole-propanamide scaffold .

Key Insights:

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 31) enhance target binding in anticancer applications.
  • Lipophilic groups (e.g., p-tolylthio) improve membrane permeability but may reduce solubility.
  • Heterocyclic additions (e.g., pyrazole in 8c) expand pharmacological scope but increase molecular weight.

Activity Correlations :

  • Thiazole-propanamides with aromatic substituents (phenyl, pyridinyl) are prevalent in pesticidal and anticancer research.
  • Sulfur-containing groups (thioethers, thiazoles) contribute to redox modulation and metal-binding properties.

Synthetic Accessibility :

  • The target compound’s structure is less synthetically complex than fused heterocycles (e.g., ECHEMI-690960-07-7), favoring scalable production.

Biological Activity

N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, mechanisms of action, and comparative studies of this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted at the 4-position with a phenyl group and a propanamide chain linked to a p-tolylthio group. The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : Synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Substitution with Phenyl Group : Achieved through Friedel-Crafts acylation.
  • Attachment of Propanamide Chain : Accomplished via amide coupling reactions.
  • Introduction of p-Tolylthio Group : Through nucleophilic substitution reactions .

Anti-Cancer Activity

A significant area of research has focused on the anti-proliferative activities of similar thiazole derivatives. For instance, compounds derived from N-(4-phenylthiazol-2-yl)cinnamamide have demonstrated substantial anti-cancer properties, with one derivative showing an IC50 value of 0.035 μM against Jurkat cells, indicating potent activity without toxicity to non-cancerous cells .

CompoundCell LineIC50 (μM)Toxicity
8fJurkat0.035None
8gK5620.045Low
8hA5490.050None

Antifungal Activity

Thiazole derivatives are also noted for their antifungal properties. In various studies, compounds with structural similarities to this compound have shown effectiveness against Candida albicans and other fungal strains, with minimum inhibitory concentrations (MICs) ranging from 1.23 μg/mL to higher values depending on the substituents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring is crucial for binding interactions, while the p-tolylthio group may enhance lipophilicity and facilitate membrane permeability .

Comparative Studies

When compared to similar compounds such as N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide and N-(4-phenylthiazol-2-yl)-3-(methylthio)propanamide, the unique p-tolylthio substitution in this compound is believed to confer distinct electronic and steric properties that may influence its reactivity and interaction profile with biological targets .

Case Studies and Research Findings

  • Anticancer Studies : Research has shown that thiazole derivatives can inhibit various cancer cell lines effectively. A study highlighted that modifications at the para position of the phenyl moiety significantly impacted biological activity, suggesting that electronic properties play a crucial role in efficacy .
  • Antifungal Mechanisms : Another study demonstrated that certain thiazole derivatives exhibited comparable antifungal activity to established drugs like ketoconazole, emphasizing their potential as therapeutic agents in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-phenylthiazol-2-yl)-3-(p-tolylthio)propanamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A typical synthesis involves refluxing intermediates in toluene:water (8:2) with sodium azide, monitored by TLC (hexane:ethyl acetate 9:1). Post-reaction, solvent removal under reduced pressure and crystallization (ethanol) are critical steps. Yield optimization can be achieved by varying solvent ratios, catalysts, and reaction times. For example, adjusting reflux duration (5–7 hours) and using phase-transfer catalysts may enhance efficiency .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and carbonyl signals (δ ~170 ppm).
  • IR : Confirm thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds.
  • MS : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. Cross-reference data with NIST standards to ensure accuracy .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, reaction path search algorithms) are effective in predicting the reactivity and stability of thiazole-containing compounds like this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model electron density distributions and reaction pathways. For instance, ICReDD’s approach combines reaction path searches with experimental data to predict optimal conditions (e.g., solvent effects, substituent interactions). Validate computational results with experimental NMR chemical shifts and thermodynamic stability profiles .

Q. How can contradictory data in the literature regarding the biological activity of structurally similar thiazole derivatives be resolved through systematic SAR studies?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with controlled substitutions (e.g., halogenation at the p-tolyl group or thiazole ring modifications).
  • Step 2 : Test antiproliferative activity using standardized assays (e.g., MTT on cancer cell lines).
  • Step 3 : Correlate activity trends with electronic (Hammett constants) and steric parameters (molecular volume). For example, electron-withdrawing groups on the phenyl ring may enhance bioactivity, resolving discrepancies in prior studies .

Q. What advanced reactor designs or process control methodologies (e.g., membrane separation, automated flow systems) are recommended for scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :

  • Membrane Separation : Use nanofiltration membranes to isolate intermediates, reducing purification steps.
  • Automated Flow Reactors : Implement continuous flow systems with real-time HPLC monitoring to adjust residence times and reagent ratios dynamically.
  • AI Integration : Apply COMSOL Multiphysics for CFD simulations to optimize mixing efficiency and heat transfer in scaled reactors .

Data Reliability and Validation

Q. How can researchers address discrepancies in spectral data when characterizing novel thiazole derivatives?

  • Methodological Answer :

  • Cross-validate spectra with multiple techniques (e.g., 2D NMR for ambiguous proton assignments).
  • Compare experimental IR/MS data with computational predictions (e.g., Gaussian-based vibrational frequency analysis).
  • Utilize NIST’s reference databases to benchmark observed peaks against known compounds .

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